4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol
Description
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol is a fluorinated thiophenol derivative featuring a 4-methylpiperazinylmethyl substituent at the ortho position of the benzene ring. This compound is structurally distinct due to the combination of a thiol group, fluorine substituent, and a tertiary amine-containing piperazine ring, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-14-4-6-15(7-5-14)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVQTQPIOQNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorothiophenol and 4-methylpiperazine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its activity.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified thiophenol derivatives.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol depends on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol with analogous compounds:
Key Observations :
- Thiophenol vs. Phenol: The thiol group (-SH) in the target compound has a lower pKa (~6.2) compared to phenolic -OH (pKa ~9.45), enhancing nucleophilic reactivity under physiological conditions .
Physicochemical Properties
Reactivity Notes:
- The fluorine atom at the para position exerts an electron-withdrawing effect, further lowering the thiol pKa and increasing susceptibility to enzymatic S-methylation .
- Piperazine derivatives, such as the target compound, are often synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amide formation) , whereas methoxybenzyl analogs require Friedel-Crafts or nucleophilic substitution routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
